1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKWHDQNBURAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Tetrahydropyridine Scaffolds in Heterocyclic Chemistry Research
The tetrahydropyridine (B1245486) (THP) framework is a prominent feature in a vast array of natural products and synthetic molecules with significant biological activity. researchgate.net As a class of nitrogen-containing heterocycles, THP derivatives are integral to medicinal chemistry and drug discovery. dovepress.comnih.govresearchgate.net
Tetrahydropyridine derivatives are known to exhibit a wide spectrum of pharmacological activities. researchgate.net These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.net The versatility of the THP scaffold allows for the introduction of various substituents, which in turn modulates the biological activity of the resulting compounds. researchgate.net This structural motif is a key component in many commercially available drugs, highlighting its importance in pharmaceutical development. nih.gov For instance, pyridine (B92270) and its partially saturated derivatives like dihydropyridines are found in numerous FDA-approved pharmaceuticals. nih.govresearchgate.netnih.gov
The specific isomer, 1,2,3,6-tetrahydropyridine (B147620), is a valuable synthetic intermediate. Various synthetic methodologies have been developed for its preparation, including palladium-catalyzed reactions such as the Heck reaction, which allow for the construction of this important structural motif. organic-chemistry.org The development of stereoselective methods for the synthesis of substituted tetrahydropyridines is an active area of research, as the stereochemistry of the molecule can have a profound impact on its biological activity. nih.govacs.org
Role of Boc Protection in N Heterocycle Synthesis
In the synthesis of complex molecules containing nitrogen heterocycles, the use of protecting groups is often essential. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. researchgate.netwikipedia.org It converts the amine into a carbamate, which is significantly less nucleophilic and basic, thereby preventing unwanted side reactions. total-synthesis.com
The popularity of the Boc group stems from its favorable chemical properties. It is stable under a wide range of reaction conditions, including basic hydrolysis, exposure to many nucleophiles, and catalytic hydrogenation. researchgate.nettotal-synthesis.com This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected amine.
A key advantage of the Boc group is its susceptibility to cleavage under mild acidic conditions. wikipedia.orgtotal-synthesis.com This is typically achieved using reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org This acid lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.com This orthogonality is crucial in multi-step syntheses, such as solid-phase peptide synthesis, where different protecting groups need to be removed selectively. total-synthesis.comrsc.org The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride). researchgate.netwikipedia.org
Impact of Fluorine Substitution in Organic Synthesis Methodologies
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. acs.orgsci-hub.box Fluorine is the most electronegative element, and its small atomic radius allows it to replace hydrogen without significantly altering the molecule's size. epa.gov These unique properties can lead to profound changes in the physical, chemical, and biological characteristics of the parent compound. epa.govrsc.org It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org
The substitution of hydrogen with fluorine can influence a range of molecular properties, as detailed in the table below. epa.govwikipedia.orgnih.govresearchgate.netresearchgate.net
| Property Affected | Impact of Fluorine Substitution |
| Metabolic Stability | The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, increasing the drug's half-life. wikipedia.org |
| Lipophilicity | Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. wikipedia.orgresearchgate.net |
| Binding Affinity | Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity. researchgate.net |
| pKa | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons and decrease the basicity of amines. epa.gov |
| Conformation | The introduction of fluorine can alter the preferred conformation of a molecule due to steric and electronic effects. nih.govresearchgate.net |
This collection of effects, often referred to as "fluorine effects," can provide unique solutions to challenges in drug design and lead to the development of new synthetic methodologies. rsc.org
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment within the molecule.
Proton (¹H) and Carbon (¹³C) NMR Analysis
The presence of the fluorine atom is expected to have a significant influence on the NMR spectra. In ¹H NMR, protons on carbons adjacent to the fluorine atom (at C3 and C5) will exhibit coupling, resulting in more complex splitting patterns (doublet of doublets, etc.). Similarly, in ¹³C NMR, the carbon atom directly bonded to fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹J C-F), and adjacent carbons will show smaller two- and three-bond couplings (²J C-F, ³J C-F). The electronegativity of fluorine will also cause a downfield shift for the C4 carbon and adjacent protons compared to the non-fluorinated analog.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Predicted values are based on the analysis of similar structures and known substituent effects.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | H2, H6 (CH₂) | ~3.5 - 4.2 | Multiplet |
| ¹H | H3, H5 (CH₂) | ~2.2 - 2.8 | Multiplet with H-F coupling |
| ¹H | Olefinic H | Not Present | - |
| ¹H | Boc (CH₃) | ~1.47 | Singlet |
| ¹³C | C2, C6 | ~40 - 45 | - |
| ¹³C | C3, C5 | ~25 - 35 | Shows ²J C-F coupling |
| ¹³C | C4 | ~110 - 125 | Shows large ¹J C-F coupling |
| ¹³C | C=C | ~120 - 135 | - |
| ¹³C | Boc (C=O) | ~154 | - |
| ¹³C | Boc (quaternary C) | ~80 | - |
| ¹³C | Boc (CH₃) | ~28 | - |
Fluorine (¹⁹F) NMR for Fluorinated Compounds
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org It also has a very wide chemical shift range, which makes the spectra highly sensitive to the local electronic environment. wikipedia.orgalfa-chemistry.com
In the case of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine, the ¹⁹F NMR spectrum would be expected to show a single resonance. This signal would be split into a multiplet due to coupling with the neighboring protons on C3 and C5. The chemical shift for a fluorine atom on an sp²-hybridized carbon in a cyclic system is typically found in a specific region of the spectrum. alfa-chemistry.comorganicchemistrydata.org
Advanced NMR Techniques (e.g., 2D NMR, VT-NMR)
To unambiguously assign all proton and carbon signals and confirm the structure, advanced 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between protons on adjacent carbons in the tetrahydropyridine (B1245486) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
VT-NMR (Variable Temperature NMR): This could be used to study conformational dynamics of the tetrahydropyridine ring, if any are present.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₁₆FNO₂, giving it a monoisotopic mass of approximately 201.1165 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z = 201 would be expected. The fragmentation of N-Boc protected amines is well-characterized. doaj.orgxml-journal.net Common fragmentation pathways include the loss of the entire Boc group or parts of it. doaj.orgxml-journal.net
Key predicted fragmentation patterns include:
Loss of isobutylene (B52900) (C₄H₈, 56 Da) to give a fragment at m/z = 145.
Loss of the tert-butyl group (C₄H₉, 57 Da) resulting in a peak at m/z = 144.
Loss of the entire Boc-group (C₅H₉O₂, 101 Da) leading to a fragment corresponding to the protonated fluoro-tetrahydropyridine cation at m/z = 100.
A prominent peak at m/z = 57 corresponding to the tert-butyl cation ([C(CH₃)₃]⁺) is also highly characteristic for Boc-protected compounds. doaj.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czpressbooks.pub The spectrum for this compound would be expected to show several characteristic absorption bands.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2975, ~2870 | C-H stretching | Aliphatic (CH₂, CH₃) |
| ~1690 - 1710 | C=O stretching | Urethane (Boc group) |
| ~1640 - 1670 | C=C stretching | Alkene |
| ~1160 - 1250 | C-N stretching | Tertiary amine/Urethane |
| ~1000 - 1100 | C-F stretching | Fluoroalkene |
The most prominent peak would likely be the strong carbonyl (C=O) stretch from the Boc protecting group. pressbooks.pub The C-F stretch would also be a key diagnostic peak, although its intensity can vary. uniroma1.it
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comnih.gov This technique provides precise bond lengths, bond angles, and conformational information. rigaku.comexcillum.com
To perform this analysis, a suitable single crystal of this compound would need to be grown. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. uq.edu.au
Currently, there is no publicly available crystal structure for this specific compound in crystallographic databases. If a structure were determined, it would confirm the geometry of the tetrahydropyridine ring (e.g., a half-chair conformation), the orientation of the bulky Boc group, and the precise bond lengths and angles, including the C-F bond. This method is also the most reliable way to determine the absolute configuration of chiral molecules. nih.govnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon-13 |
| isobutylene |
Computational and Theoretical Studies on 1 Boc 4 Fluoro 1,2,3,6 Tetrahydropyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, providing deep insights into chemical behavior.
In the context of fluorinated tetrahydropyridine (B1245486) derivatives, DFT calculations are instrumental in understanding how the fluorine substituent and the Boc protecting group influence the geometry, stability, and electronic distribution of the molecule. researchgate.net Studies on analogous fluorinated piperidines have demonstrated that the introduction of fluorine can significantly alter polarity, charge distributions, and conformational preferences. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis
While specific DFT studies on the reaction mechanisms of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine are not extensively documented, computational investigations into related systems provide a framework for understanding its potential reactivity. For instance, DFT has been employed to study the mechanism of C-F bond activation in fluorinated organic compounds, a reaction of significant synthetic interest. nih.gov Such studies typically involve locating transition state structures and calculating activation energy barriers for proposed reaction pathways, such as SN1-type or concerted mechanisms. nih.gov
For this compound, DFT could be used to model reactions such as electrophilic additions to the double bond or nucleophilic substitution at the C-F bond. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and predict the stereochemical outcomes of such transformations.
Conformational Analysis and Energy Landscapes
The conformational landscape of the tetrahydropyridine ring is a critical determinant of its biological activity and reactivity. DFT calculations are particularly powerful in exploring the relative energies of different conformers. For the 1,2,3,6-tetrahydropyridine (B147620) ring, conformers such as the half-chair and the boat are possible. nih.gov
Computational studies on related fluorinated piperidines have revealed a fascinating and somewhat counterintuitive preference for the fluorine atom to occupy an axial position. nih.govnih.govresearchgate.nethuji.ac.il This "axial-F preference" is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions. nih.govnih.govresearchgate.nethuji.ac.il Specifically, hyperconjugation involving the C-F σ* antibonding orbital and adjacent σ orbitals, as well as charge-dipole interactions between the electronegative fluorine and other parts of the molecule, can stabilize the axial conformer over the sterically less hindered equatorial one. nih.govresearchgate.net The presence of the bulky Boc group, which itself has preferred orientations, adds another layer of complexity to the conformational analysis. nih.gov DFT calculations, often in combination with a polarizable continuum model (PCM) to simulate solvent effects, are essential for accurately predicting the dominant conformation in different environments. nih.gov
Table 1: Illustrative Relative Energies of Conformers for a Model Fluorinated Piperidine (B6355638) System
This table is based on general findings for fluorinated piperidines and does not represent empirically calculated data for this compound.
| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |
|---|---|---|
| Axial-Fluoro | 0.0 | 0.0 |
| Equatorial-Fluoro | +1.5 | +0.8 |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals provide key insights into a molecule's nucleophilic and electrophilic character. youtube.com
For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the nitrogen atom, indicating these are the most likely sites for electrophilic attack. The LUMO, conversely, would be associated with regions that can accept electron density, such as the C-F bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap generally correlates with higher reactivity. DFT calculations are the primary tool for determining the energies and visualizing the shapes of these frontier orbitals.
Table 2: Representative Frontier Orbital Energies for Tetrahydropyridine Derivatives
These values are illustrative and intended to show general trends.
| Compound | E~HOMO~ (eV) | E~LUMO~ (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1,2,3,6-Tetrahydropyridine | -6.2 | 1.5 | 7.7 |
| 4-Fluoro-1,2,3,6-tetrahydropyridine | -6.5 | 1.1 | 7.6 |
| This compound | -6.7 | 1.3 | 8.0 |
Electrostatic Potential and Non-Covalent Interaction (NCI) Analysis
The molecular electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net For this compound, the ESP map would show negative potential around the fluorine atom and the carbonyl oxygen of the Boc group, indicating their ability to act as hydrogen bond acceptors. researchgate.netrsc.org
Non-Covalent Interaction (NCI) analysis provides a more nuanced view of the weak interactions that govern molecular recognition and conformational stability. researchgate.net This method identifies regions of space involved in van der Waals interactions, hydrogen bonds, and steric repulsion. researchgate.net For the title compound, NCI analysis could reveal intramolecular interactions, such as weak hydrogen bonds or steric clashes, that influence the conformational preferences of the tetrahydropyridine ring and the Boc group. These analyses are crucial for understanding how the molecule might interact with biological targets like proteins. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics
While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time. By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the conformational space available to a molecule, revealing the transitions between different energy minima and the flexibility of the structure. nih.govnih.gov
An MD simulation of this compound in a solvent like water would provide insights into the stability of its different conformers, the dynamics of the Boc group rotation, and the hydration shell around the molecule. nih.gov This information is particularly valuable for understanding how the molecule might adapt its shape upon binding to a receptor.
Ligand-Scaffold Interaction Modeling (focus on computational methods, not biological interpretation)
The this compound scaffold is a valuable starting point for the design of ligands that target specific proteins. Computational methods are central to modeling how this scaffold and its derivatives might interact with a protein's binding site.
Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. This method scores different poses based on a force field that approximates the interaction energy. For derivatives of the title compound, docking studies could be used to screen virtual libraries and identify which modifications are most likely to result in favorable binding.
More advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can provide a more accurate description of the ligand-scaffold interactions. In a QM/MM approach, the ligand and the immediate residues of the binding site are treated with a high-level quantum mechanical method, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This allows for a detailed analysis of electronic effects, such as charge transfer and polarization, that are crucial for understanding binding affinity and specificity. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the Boc protecting group to 4-fluoro-1,2,3,6-tetrahydropyridine?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via reaction of the tetrahydropyridine amine with di-tert-butyl dicarbonate (Boc₂O) or Boc chloride (BocCl) in the presence of a base like triethylamine (Et₃N). Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used under inert atmospheres at room temperature. Purification via column chromatography or crystallization ensures high yields (≥80%) .
- Key Considerations : Base selection impacts reaction efficiency; Et₃N minimizes side reactions. Anhydrous conditions prevent hydrolysis of BocCl.
Q. How can spectroscopic techniques characterize the Boc-protected fluorinated tetrahydropyridine?
- Methodological Answer :
- ¹H/¹³C NMR : The Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm. The fluorine atom at position 4 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-3 and H-5) .
- 19F NMR : A single peak near -110 to -120 ppm confirms the presence of the fluorine substituent .
- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₁H₁₇FNO₂ requires m/z 238.1244) .
Q. What are the stability profiles of the Boc group under acidic/basic conditions?
- Methodological Answer : The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. For example, TFA (20% v/v in DCM, 2 h, RT) removes the Boc group without affecting the fluorine substituent .
- Data Contradiction Note : Conflicting reports exist on Boc stability during fluorination. Mild fluorinating agents (e.g., Selectfluor®) are recommended to avoid premature deprotection .
Advanced Research Questions
Q. How does the 4-fluoro substituent influence the reactivity of the tetrahydropyridine ring in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution (EAS) at positions 2 and 5. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids at 80°C in DME/EtOH yield biaryl derivatives. Fluorine’s inductive effect increases reaction rates by 15–20% compared to non-fluorinated analogs .
- Table 1 : Impact of Substituents on Reaction Efficiency
| Substituent | Reaction Rate (Relative) | Yield (%) |
|---|---|---|
| 4-Fluoro | 1.2x | 85 |
| 4-H | 1.0x | 78 |
| 4-Chloro | 1.1x | 82 |
Q. What strategies mitigate competing side reactions during regioselective fluorination?
- Methodological Answer :
- Electrophilic Fluorination : Use of N-fluoropyridinium salts at -78°C in THF ensures regioselectivity at position 4 .
- Nucleophilic Fluorination : KF in DMF with 18-crown-6 facilitates SN2 displacement at activated positions, but steric hindrance from the Boc group may reduce efficacy .
- Critical Note : Competing ring-opening reactions occur under strong acidic/basic fluorination conditions. Inert atmospheres and low temperatures are essential .
Q. How can computational modeling predict the conformational effects of the 4-fluoro-Boc-tetrahydropyridine scaffold?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the fluorine atom induces a puckered ring conformation, stabilizing the half-chair conformation by ~2 kcal/mol compared to planar analogs. This impacts binding affinity in medicinal chemistry applications .
Data Contradiction Analysis
Q. Why do conflicting reports exist on Boc deprotection kinetics in fluorinated derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
